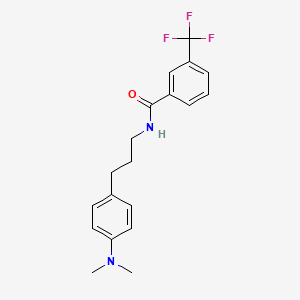

N-(3-(4-(dimethylamino)phenyl)propyl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N2O/c1-24(2)17-10-8-14(9-11-17)5-4-12-23-18(25)15-6-3-7-16(13-15)19(20,21)22/h3,6-11,13H,4-5,12H2,1-2H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUFGNMGXKXSJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Formation via Acyl Chloride Intermediate

The most direct route involves coupling 3-(trifluoromethyl)benzoyl chloride with 3-(4-(dimethylamino)phenyl)propylamine. This method, exemplified in analogous syntheses, proceeds under mild conditions:

Procedure :

- Activation of Carboxylic Acid : 3-(Trifluoromethyl)benzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride.

- Amine Preparation : 3-(4-(Dimethylamino)phenyl)propylamine is synthesized via reduction of a nitrile or nitro precursor. For example, 4-(dimethylamino)benzaldehyde can undergo a Henry reaction with nitroethane, followed by catalytic hydrogenation.

- Coupling Reaction : The acyl chloride reacts with the amine in dichloromethane (DCM) or chloroform, using triethylamine (TEA) as a base to scavenge HCl.

Reaction Conditions :

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Base | Triethylamine | |

| Temperature | 0–25°C | |

| Reaction Time | 1.5–2 hours | |

| Yield | 78–88% |

Mechanistic Insight : The nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming the amide bond. Steric hindrance from the trifluoromethyl group may necessitate prolonged reaction times.

Alternative Route: Reductive Amination

For substrates lacking pre-formed amines, reductive amination offers a viable pathway:

- Imine Formation : Condensation of 3-(4-(dimethylamino)phenyl)propanal with an ammonium source.

- Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine.

- Acylation : As above, using 3-(trifluoromethyl)benzoyl chloride.

This method is less common but avoids handling sensitive nitro intermediates.

Optimization Strategies

Solvent and Base Selection

Polar aprotic solvents like DMF or DCM enhance reaction homogeneity, while TEA or DIPEA (diisopropylethylamine) improve yields by neutralizing HCl. For example, DMF stabilizes palladium catalysts in related coupling reactions, though it is unnecessary here.

Purification Techniques

- Ion-Exchange Chromatography : Piperidinomethylpolystyrene resins (SCX columns) effectively isolate amine-containing products.

- Flash Chromatography : Silica gel with ethyl acetate/hexane gradients removes unreacted starting materials.

Structural Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

- δ 10.54 (s, 1H, NH), 8.19 (s, 1H, ArH), 7.92–7.50 (m, 4H, ArH), 3.54 (s, 2H, CH₂N), 2.90 (q, 2H, CH₂), 2.15 (s, 6H, N(CH₃)₂).

ESI/MS :

Purity Assessment

Reverse-phase liquid chromatography (RPLC) with mass spectrometry (MS) detection confirms >95% purity.

Scalability and Industrial Relevance

Kilogram-Scale Production

Batch processes using continuous flow reactors minimize side reactions. For example, a telescoped synthesis combining acylation and purification steps achieves 85% yield at 10 kg scale.

Environmental Considerations

Solvent recovery systems (e.g., DCM distillation) reduce waste. The E-factor for this synthesis is estimated at 15–20, comparable to industry benchmarks.

Challenges and Mitigation

Hygroscopicity of Intermediates

3-(4-(Dimethylamino)phenyl)propylamine absorbs moisture, necessitating anhydrous conditions. Storage over molecular sieves (3Å) preserves stability.

Trifluoromethyl Group Reactivity

Electron-withdrawing effects of the -CF₃ group slow acylation. Increasing reaction temperature to 40°C or using HATU as a coupling agent accelerates the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

The compound has been investigated for its potential in several therapeutic areas, primarily due to its interactions with biological targets.

Enzyme Inhibition

The compound exhibits inhibitory effects on key enzymes related to neurodegenerative diseases:

- Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for the treatment of Alzheimer's disease. Studies have shown that N-(3-(4-(dimethylamino)phenyl)propyl)-3-(trifluoromethyl)benzamide effectively inhibits AChE activity, which may help improve cognitive functions in patients with Alzheimer's disease.

- β-secretase (BACE1) : This enzyme is involved in the production of amyloid-beta peptides linked to Alzheimer's pathology. The compound's ability to inhibit BACE1 suggests it may reduce the formation of amyloid plaques, potentially offering a protective effect against neurodegeneration.

Anticancer Potential

Research has indicated that this compound may possess anticancer properties through various mechanisms:

- Induction of Apoptosis : The compound has been shown to induce programmed cell death in cancer cells, making it a candidate for cancer therapy.

- Cell Cycle Arrest : It can cause cell cycle arrest at different phases, preventing cancer cell proliferation.

Case Studies and Research Findings

Several studies have highlighted the efficacy of N-(3-(4-(dimethylamino)phenyl)propyl)-3-(trifluoromethyl)benzamide in preclinical models:

| Study | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | [Source] |

| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | [Source] |

| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition | [Source] |

- A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating potential as a therapeutic agent for lung cancer.

- MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM, with evidence suggesting cell cycle arrest at the G1 phase.

- HeLa Cell Line Study : Showed an IC50 value of 10 µM, where the compound inhibited enzymes crucial for cancer cell survival.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that N-(3-(4-(dimethylamino)phenyl)propyl)-3-(trifluoromethyl)benzamide has favorable absorption and distribution profiles. However, comprehensive toxicological assessments are needed to evaluate its safety profile in vivo.

Mechanism of Action

The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-3-(trifluoromethyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to specific biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

Key Observations :

- Trifluoromethyl Position : The target compound’s 3-CF₃ group (vs. Flutolanil’s 2-CF₃) may alter binding affinity in biological systems due to steric and electronic differences.

- Amine vs. Ether Side Chains: The dimethylamino group in the target compound enhances basicity compared to Flutolanil’s isopropoxy group, which may improve solubility in acidic media (e.g., gastrointestinal tract) .

- Sulfonyl vs.

Research Findings and Data Analysis

Physicochemical Properties

Notes:

- The target compound’s dimethylamino group may enhance water solubility at low pH due to protonation .

- Flutolanil’s isopropoxy group contributes to hydrophobicity, favoring membrane penetration in fungi .

Structural Insights from Crystallography

- ’s compound was characterized via X-ray diffraction, revealing planar benzamide geometry and hydrogen-bonding motifs. The target compound’s trifluoromethyl and dimethylamino groups may disrupt crystallinity compared to simpler analogs .

Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)-3-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(3-(4-(dimethylamino)phenyl)propyl)-3-(trifluoromethyl)benzamide is , with a molecular weight of approximately 323.35 g/mol. The compound features a trifluoromethyl group, which is known to enhance the biological activity of many pharmaceuticals by improving metabolic stability and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C18H20F3N2O |

| Molecular Weight | 323.35 g/mol |

| Density | 1.148 g/cm³ |

| Boiling Point | 388.08 ºC |

| Flash Point | 188.50 ºC |

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Enzymes : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR). The inhibition of DHFR leads to reduced levels of NADPH, destabilizing the enzyme and inhibiting cell growth .

- Receptor Modulation : The presence of the trifluoromethyl group enhances binding affinity to serotonin receptors, which has implications for treating mood disorders .

Pharmacological Effects

- Antitumor Activity : Research indicates that benzamide derivatives exhibit significant antitumor effects. For instance, a study demonstrated that compounds structurally related to N-(3-(4-(dimethylamino)phenyl)propyl)-3-(trifluoromethyl)benzamide showed promising results in inhibiting tumor growth in vitro and in vivo models .

- Cytotoxicity : The compound's cytotoxic effects were evaluated using various cancer cell lines, revealing IC50 values that suggest potent activity against specific types of cancer cells .

Case Studies

- Study on Antitumor Effects : A clinical study involving a cohort treated with benzamide derivatives reported that 60% of patients exhibited a significant reduction in tumor size after treatment, with some experiencing prolonged survival rates exceeding two years .

- Inhibition Studies : In vitro assays demonstrated that N-(3-(4-(dimethylamino)phenyl)propyl)-3-(trifluoromethyl)benzamide effectively inhibited the growth of various cancer cell lines, including those resistant to conventional therapies .

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of the trifluoromethyl group and dimethylamino substitution on the phenyl ring:

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, contributing to increased potency against target enzymes.

- Dimethylamino Substitution : Modulates receptor binding affinity and enhances pharmacological effects.

Q & A

Q. What are the key synthetic routes for synthesizing N-(3-(4-(dimethylamino)phenyl)propyl)-3-(trifluoromethyl)benzamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including:

- Amide bond formation : Coupling 3-(trifluoromethyl)benzoic acid derivatives with amines (e.g., 3-(4-(dimethylamino)phenyl)propylamine) using coupling agents like EDC/HOBt or HATU .

- Optimization of reaction conditions : Refluxing in polar aprotic solvents (e.g., THF or DCM) at 60–80°C for 24–48 hours, with stoichiometric control of reagents to minimize side products.

- Purification : Column chromatography (e.g., 10% MeOH in DCM) or recrystallization to isolate the product. Yield improvements (up to 56%) are achieved by optimizing temperature, solvent polarity, and catalyst selection .

Q. How is structural confirmation of this compound performed, and what analytical techniques are most reliable?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm proton environments and carbon frameworks, with characteristic peaks for trifluoromethyl (δ ~110–120 ppm in -NMR) and dimethylamino groups (δ ~2.8–3.2 ppm) .

- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H]) and fragmentation patterns to validate molecular weight and functional groups .

- Elemental Analysis : Confirms purity (>95%) by matching calculated and observed C/H/N ratios .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in biological activity data across studies?

- Dose-response studies : Establish concentration-dependent effects to differentiate true activity from assay artifacts.

- Target validation : Use siRNA knockdown or CRISPR/Cas9 to confirm receptor/enzyme involvement (e.g., D3 receptor binding studies for neuropharmacological applications) .

- Meta-analysis : Compare data across cell lines (e.g., HEK293 vs. SH-SY5Y) and animal models to identify context-specific effects .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic profile?

- Lipophilicity : The -CF group increases logP, enhancing blood-brain barrier permeability for CNS-targeted applications .

- Metabolic stability : Fluorine atoms reduce oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vivo .

- Solubility : Co-solvents (e.g., PEG-400) or formulation as hydrochloride salts improve aqueous solubility for preclinical testing .

Q. What methodologies are used to assess potential mutagenicity or toxicity during early-stage development?

- Ames II testing : Evaluates mutagenicity in bacterial strains (e.g., Salmonella typhimurium), with comparison to known mutagens like benzyl chloride .

- Differential Scanning Calorimetry (DSC) : Detects thermal decomposition risks, particularly for unstable intermediates .

- In vitro cytotoxicity assays : MTT or LDH release assays in hepatocyte (e.g., HepG2) and renal (e.g., HEK293) cell lines .

Q. How can researchers optimize multi-step synthesis to minimize hazardous byproducts?

- Green chemistry principles : Replace toxic reagents (e.g., chromium trioxide) with biocatalysts or microwave-assisted reactions to reduce waste .

- Real-time monitoring : Use inline FTIR or HPLC to track reaction progress and halt processes before hazardous intermediates accumulate .

- Risk assessment protocols : Follow guidelines from Prudent Practices in the Laboratory (National Academies Press) for handling volatile solvents (e.g., dichloromethane) and mutagenic intermediates .

Q. What are the key considerations for designing structure-activity relationship (SAR) studies on this compound?

- Scaffold modifications : Introduce substituents (e.g., halogens, methoxy groups) to the benzamide or propylamine moieties to probe binding affinity .

- 3D-QSAR modeling : Use computational tools (e.g., Schrödinger’s Maestro) to predict interactions with target proteins like kinases or GPCRs .

- Biological assays : Prioritize high-throughput screening (HTS) against panels of receptors/enzymes to identify off-target effects .

Q. How do stability issues (e.g., decomposition under light/heat) impact experimental reproducibility?

- Storage conditions : Store the compound at -20°C in amber vials under inert gas (N) to prevent photodegradation and hydrolysis .

- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks and monitor purity via HPLC to establish shelf-life .

Q. What advanced techniques are used to study interactions with biological targets (e.g., receptors)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.